(4-Amino-2-methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXNKICHQLRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Chemical Modifications of 4 Amino 2 Methoxyphenyl Urea Scaffolds
Functionalization at the Amino Group of (4-Amino-2-methoxyphenyl)urea
The exocyclic primary amino group on the phenyl ring is a versatile handle for introducing a wide range of functional groups through several classical organic reactions.
The primary amino group of the this compound scaffold can readily undergo acylation or amidation to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective in mediating the formation of an amide bond between a primary amine and a carboxylic acid. nih.gov This reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack from the amino group of the phenylurea derivative.
Another common strategy involves the use of acyl halides, such as chloroacetyl chloride, which can react with N-H bonds in the presence of a base. researchgate.net While this method is often used to acylate the urea (B33335) nitrogen, it can be adapted to selectively acylate the more nucleophilic aromatic amino group under controlled conditions. These reactions are fundamental in building more complex molecules from the basic scaffold.
The introduction of alkyl or aryl substituents at the primary amino group can be accomplished through various synthetic methodologies. N-arylation of the amino group can be achieved via copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which utilizes boronic acids as the aryl source. organic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups, making it a suitable method for arylating complex molecules.
For the introduction of alkyl groups, reductive amination is a widely used and effective strategy. This process involves the initial reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. High-yielding reductive alkylation of electron-deficient arylamines has been demonstrated as a robust method for this type of transformation. organic-chemistry.org
The amino group on the this compound scaffold can serve as a key nucleophile in cyclization reactions to construct novel heterocyclic systems fused to the phenylurea core. The presence of multiple reaction centers in amino-functionalized aromatic compounds makes them useful reagents for creating diverse chemical structures. frontiersin.org
A common strategy involves the cyclocondensation of the aminophenyl derivative with bifunctional electrophiles, such as 1,3-dicarbonyl compounds. This approach is a cornerstone of heterocyclic synthesis, exemplified by reactions like the Biginelli reaction, which uses urea, a β-ketoester, and an aldehyde to form dihydropyrimidinones. researchgate.net Similarly, the amino group of the scaffold can react with appropriate precursors to form a variety of fused heterocycles. For example, cyclocondensation reactions with formyl-substituted carboxylic acids can lead to the formation of complex, polycondensed ring systems. researchgate.net These reactions significantly expand the chemical space accessible from the parent scaffold, enabling the synthesis of molecules with unique three-dimensional architectures.
Modifications and Substitutions on the Urea Linkage
The urea moiety itself is a versatile functional group that can be modified to alter the electronic and steric properties of the molecule. The two N-H groups of the urea linkage are amenable to substitution, leading to the formation of more complex urea derivatives.
The synthesis of unsymmetrical N,N'-disubstituted ureas is a central goal in medicinal chemistry. Several robust methods exist to achieve N-substitution on a monosubstituted urea scaffold or to synthesize the target compound from precursor amines.
One of the most traditional and widespread methods involves the reaction of a primary amine with an isocyanate. nih.govnih.gov To synthesize an N,N'-disubstituted derivative starting from an aminophenylurea, the primary amino group would first need to be protected before reacting the urea N-H with an isocyanate.
Alternatively, phosgene (B1210022) surrogates offer a safer and more convenient approach. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547) (bis(trichloromethyl) carbonate) can be used to connect two different amines. nih.govmdpi.comnih.gov In a typical two-step, one-pot procedure, CDI reacts with a first amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the unsymmetrical urea. nih.gov
Modern methods often rely on the in-situ generation of isocyanates. The Hofmann rearrangement of primary amides, promoted by reagents like phenyliodine diacetate (PIDA), produces an isocyanate intermediate that can be trapped by an amine to yield the desired urea. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions have been developed to couple aryl halides or triflates with a cyanate (B1221674) source, followed by the addition of an amine, to generate substituted ureas in a one-pot fashion. organic-chemistry.org
The following table summarizes various synthetic routes for the formation of N-substituted ureas.
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Isocyanate Addition | R-N=C=O | A primary or secondary amine reacts directly with an isocyanate to form the urea linkage. This is a highly efficient and common method. | nih.govnih.gov |
| Phosgene Surrogates | 1,1'-Carbonyldiimidazole (CDI), Triphosgene | Two different amines react sequentially with a safer phosgene equivalent, avoiding the handling of toxic phosgene gas. | nih.govmdpi.com |
| Hofmann Rearrangement | Primary Amide, Phenyliodine Diacetate (PIDA) | An isocyanate is generated in situ from a primary amide and is then trapped by an amine to form an N-substituted urea. | organic-chemistry.org |
| Cyanate-Based Synthesis | Potassium Isocyanate (KOCN) | Nucleophilic addition of amines to a cyanate salt, often performed in water, provides a simple and environmentally friendly route to N-substituted ureas. | rsc.org |
| Palladium-Catalyzed Carbonylation | Azides, CO, Amines | A Pd/C-catalyzed reaction of azides with carbon monoxide in the presence of amines yields unsymmetrical ureas with N₂ as the only byproduct. | organic-chemistry.org |
Incorporating the urea linkage into a macrocyclic structure is a synthetic challenge due to the entropic penalty of ring formation. However, successful strategies have been developed that leverage preorganization and dynamic covalent chemistry. Macrocyclic ureas are of interest for their ability to act as receptors for anions and other guest molecules. nih.gov
A modular, two-step approach has been demonstrated for the synthesis of tetraurea and octaurea macrocycles. This method involves first synthesizing a diamine intermediate, which is then reacted with a diisocyanate building block in a subsequent macrocyclization step. The success of the ring-closure is often facilitated by intramolecular hydrogen bonding that pre-organizes the linear precursor into a conformation favorable for cyclization. chinesechemsoc.orgchinesechemsoc.org
Another powerful strategy involves the use of sterically hindered amines. The reaction between a diisocyanate and a bulky diamine can lead to the formation of macrocycles in nearly quantitative yields, even at high concentrations. This efficiency is attributed to a "dynamic hindered urea bond" that allows for error-checking and self-correction, ultimately driving the reaction thermodynamically toward the stable macrocyclic product. nih.gov The synthesis of macrocyclic bis(ureas) can also be achieved through the straightforward reaction of diamino derivatives with carbonyldiimidazole (CDI). nih.gov These methods provide access to complex host architectures containing the rigid and hydrogen-bond-donating urea functionality.
Structural Elaboration of the Phenyl and Methoxy (B1213986) Moieties
The this compound core structure offers several sites for chemical modification, particularly on the phenyl ring and the methoxy group. These modifications are typically achieved not by direct substitution on the final urea product, but by synthesizing the desired derivatives from appropriately substituted precursors, primarily modified anilines.
The phenyl ring, being activated by both the amino and methoxy electron-donating groups, is amenable to further substitution. Synthetic strategies generally involve starting with a pre-substituted aniline (B41778) and then forming the urea moiety. For instance, the introduction of halogen atoms, such as fluorine, onto the phenyl ring has been explored in analogous N-aryl urea compounds. These substitutions can significantly alter the electronic properties of the molecule.
Modification of the methoxy group often involves the synthesis of a series of alkoxy derivatives. This allows for the investigation of how the size and lipophilicity of the alkoxy chain impact the compound's properties. For example, related studies on N-alkoxyphenyl derivatives have shown the synthesis of compounds with ethoxy, propoxy, and butoxy groups in place of the methoxy group. nih.gov This is achieved by using the corresponding N-alkoxyphenyl aniline as the starting material in the urea synthesis. Another potential modification is the O-demethylation of the methoxy group to yield a hydroxyl group, which introduces a new site for hydrogen bonding or further functionalization.
The general approach for creating these derivatives involves reacting a chosen substituted aniline with an isocyanate or a phosgene equivalent like triphosgene to form the urea linkage. mdpi.commdpi.com
Table 1: Examples of Precursors for Phenyl and Methoxy Moiety Elaboration
| Precursor Compound | Resulting Modification on this compound Scaffold |
|---|---|
| 4-Amino-3-fluoro-anisole | Introduction of a fluorine atom at the 5-position of the phenyl ring |
| 4-Amino-2-ethoxyphenylamine | Replacement of the methoxy group with an ethoxy group |
| 3-Methoxy-4-aminobenzylamine | Used to build a different part of a larger urea-containing molecule mdpi.com |
This table is illustrative of the synthetic strategy using modified precursors.
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the electronic and steric effects of the substituents. Modifications to the phenyl ring and methoxy group can profoundly influence the reactivity of the entire molecule.
The amino and methoxy groups are strong electron-donating groups that activate the phenyl ring towards electrophilic aromatic substitution. The positions ortho and para to these activators are particularly nucleophilic. Any further substitution on the ring will modulate this reactivity. For example, the introduction of electron-withdrawing groups, such as halogens, would decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. mdpi.com Conversely, such groups would increase the acidity of the N-H protons on the urea and amino moieties.
In studies of related urea-based inhibitors, the nature of the substituents on the aryl ring significantly impacts their biological activity, which is a manifestation of their reactivity with a biological target. nih.gov For instance, the potency of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase is highly dependent on the substitution pattern on the aryl group. Derivatives with a 4-trifluoromethoxy group showed a marked increase in potency compared to other analogs, highlighting a strong structure-reactivity relationship. nih.gov
Table 2: Structure-Activity Relationship in Analogous Urea Compounds
| Compound/Substituent | Target/Assay | Observed Effect | Reference |
|---|---|---|---|
| Fluorine-substituted N-aryl ureas | Antiproliferative activity against HCT116 cancer cell line | Generally better activity than non-fluorinated compounds | mdpi.com |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Soluble Epoxide Hydrolase Inhibition (IC₅₀) | 7-fold increase in potency over adamantane (B196018) analogue | nih.gov |
This table presents data from analogous urea or alkoxy-phenyl compounds to illustrate established structure-reactivity principles.
Computational and Theoretical Studies on 4 Amino 2 Methoxyphenyl Urea and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods model the electronic behavior to determine molecular geometry, energy levels, and charge distribution, which collectively dictate the compound's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A primary application of DFT is the optimization of molecular geometry to identify the most stable three-dimensional arrangement of atoms, known as the lowest energy conformer. For urea (B33335) derivatives, conformational preferences are crucial as they influence crystal packing, solubility, and interactions with biological targets. nih.gov
| Computational Method | Basis Set | Application | Reference Compound(s) |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Geometry Optimization | Thiazole Derivative |
| DFT (B3LYP) | 6-311G(d,p) | HOMO-LUMO Energy Levels | Pyran Derivative manipal.edu |
| DFT (CPKS/B3LYP) | Triple-zeta quality | Polarizability, Susceptibilities | Crystalline Urea aip.org |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. manipal.eduresearchgate.net
For aromatic compounds containing amino and methoxy (B1213986) groups, the HOMO is typically localized on the phenyl ring and the electron-donating substituents, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the regions susceptible to nucleophilic attack. In a study of a pyran derivative, the HOMO was found to be localized on the entire molecule except for a chlorobenzene (B131634) ring, while the LUMO was distributed across the whole molecule. manipal.edu The calculated HOMO-LUMO energy gap for this compound was 3.642 eV, indicating high chemical reactivity. manipal.edu For (4-Amino-2-methoxyphenyl)urea, FMO analysis would predict that the electron-rich aromatic ring, influenced by the amino and methoxy groups, would have a high HOMO energy, making it susceptible to electrophilic reactions.
| Compound/Analog Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile manipal.edu | -6.354 | -2.712 | 3.642 | High chemical reactivity, low kinetic stability manipal.edu |
| 2-amino-4,6-diphenylnicotinonitriles nih.gov | -6.289 to -6.533 | -2.054 to -2.128 | ~4.2 to 4.4 | Comparable electronic properties among derivatives nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral (green). youtube.com This mapping is invaluable for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding, and anticipating regions of electrophilic or nucleophilic attack. researchgate.netwolfram.com
In studies of 3-methoxy flavones, MEP maps related negative potential regions near the methoxy group to the compounds' anti-picornavirus activities. manipal.edunih.gov For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the urea carbonyl and methoxy groups, as well as the nitrogen of the amino group, identifying these as primary sites for hydrogen bond donation and electrophilic interaction. The hydrogen atoms on the amino and urea groups would exhibit positive potential, marking them as hydrogen bond donor sites.
Molecular Modeling and Docking Studies for Biological Interactions (excluding human/clinical targets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. ijpsr.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a small molecule within the active site of a biological target.
Successful docking simulations provide detailed insights into the intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, molecular docking studies of various urea derivatives have identified key interactions with their biological targets. In one study, 1,3-disubstituted urea derivatives were docked into the active site of epoxide hydrolase, revealing that the carbonyl oxygen of the urea moiety formed crucial hydrogen bonds with tyrosine residues (TYR381 and TYR465). ijpsr.com Similarly, other research showed that adamantyl urea adducts exhibited strong binding to the enoyl-(acyl-carrier-protein) reductase (ENR) from Acinetobacter baumannii. nih.gov
For this compound, docking studies against a relevant non-human biological target would likely show the urea group acting as a central scaffold for hydrogen bonding. The carbonyl oxygen would act as a hydrogen bond acceptor, while the N-H groups would serve as hydrogen bond donors. The methoxy-substituted phenyl ring could participate in hydrophobic or π-π interactions within the binding pocket.
In silico studies use the results of molecular docking to predict a compound's potential to inhibit a biological target. The primary metric used for this prediction is the binding energy or docking score, which estimates the binding affinity between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable complex and, therefore, a higher predicted inhibitory activity. nih.gov
Several studies on urea derivatives have successfully used this approach. For example, in silico screening of urea and thiourea (B124793) derivatives against the aromatase enzyme identified compounds with higher binding energies than the reference drug, Imatinib. nih.gov In another study, novel urea derivatives were evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase, with the most potent compounds showing IC50 values in the low micromolar range, which correlated with favorable docking scores. ubbcluj.ro Benzimidazole-urea derivatives have also been identified as potential EGFR kinase inhibitors, with in silico predictions showing inhibitory activity in the micromolar range. researchgate.net These examples demonstrate the utility of computational methods in forecasting the inhibitory potential of new compounds, a strategy that would be directly applicable to assessing the biological activity of this compound against various enzymatic targets.
| Compound Class | Biological Target | Predicted Activity/Metric | Key Finding |
|---|---|---|---|
| 1,3-disubstituted ureas ijpsr.com | Epoxide hydrolase (anti-tubercular) | G-score: -8.03 | Strong H-bond interaction via urea carbonyl ijpsr.com |
| Adamantyl urea adducts nih.gov | ENR (A. baumannii) | Excellent docking scores | Promising antibacterial growth inhibition (94.5%) nih.gov |
| Benzimidazole-Urea derivatives researchgate.net | EGFR kinase | IC50: 2.1 to 52.5 µM | Potential as orally active anticancer agents researchgate.net |
| Imidazolidinyl urea mdpi.com | Multiple lung cancer proteins | Docking score: -5.422 to -8.432 Kcal/mol | Identified as a potential multi-targeted inhibitor mdpi.com |
| GF4 (Urea-typed inhibitor) nih.gov | NAMPT | IC50: 2.15 ± 0.22 μM | Identified as a new NAMPT inhibitor via virtual screening nih.gov |
Reaction Pathway Simulations and Mechanistic Insights
Computational chemistry provides powerful tools for elucidating the precise mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound and its analogs, reaction pathway simulations, primarily using Density Functional Theory (DFT), are instrumental in understanding the formation of the urea bond.
The most common synthetic route to unsymmetrical ureas involves the reaction of an isocyanate with an amine. In the case of this compound, this would typically involve the reaction of 2-methoxy-4-nitrophenyl isocyanate followed by the reduction of the nitro group, or the reaction of 4-amino-2-methoxyaniline with a protected isocyanate equivalent.
Theoretical simulations of these reaction pathways focus on mapping the potential energy surface of the reacting system. Key objectives of these simulations include:
Identifying Transition States: Calculations can determine the geometry and energy of the transition state (TS), which is the highest energy point along the reaction coordinate. For the amine-isocyanate reaction, the transition state involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate.
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. DFT calculations can provide quantitative estimates of these barriers, allowing for the comparison of different reaction pathways or the effect of substituents on reactivity. researchgate.netmdpi.com
Elucidating Reaction Mechanisms: Simulations can confirm whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. For the formation of urea from an isocyanate and an amine, the mechanism is generally considered a concerted nucleophilic addition. commonorganicchemistry.com Computational studies can detail the bond-forming and proton transfer events along this pathway. mdpi.com
Investigating Catalysis: The role of catalysts, such as tertiary amines, can also be modeled. tue.nl Simulations can show how a catalyst interacts with the reactants, lowers the activation energy, and is regenerated at the end of the reaction cycle. For instance, quantum chemical calculations have been used to investigate how urea itself can act as a catalyst in related reactions involving isocyanates. tue.nl
By simulating these pathways, researchers can gain a detailed, molecular-level understanding of how this compound is formed, predict the feasibility of different synthetic routes, and rationally design improved reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and function. For this compound and its analogs, conformational analysis and molecular dynamics (MD) simulations are employed to understand their structural preferences and behavior in different environments.
The urea moiety is known to have a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This leads to distinct rotational isomers (rotamers). For N,N'-diaryl ureas, a trans,trans conformation is generally preferred in both solid-state and solution, though other conformations like cis,trans can also be populated. nih.govresearchgate.net The specific substituents on the phenyl rings can influence the energetic preference for a particular conformation through steric and electronic effects. nih.govnih.gov
Conformational Analysis studies typically involve:
Potential Energy Surface (PES) Scanning: Computational methods are used to systematically rotate the rotatable bonds of the molecule (e.g., the C-N bonds of the urea and the bonds connecting the phenyl rings) and calculate the corresponding energy. This maps out the PES, identifying low-energy conformations (local minima) and the energy barriers between them.
Quantum Chemical Calculations: High-level DFT or ab initio calculations are used to optimize the geometries of the identified conformers and accurately determine their relative energies. researchgate.net
Spectroscopic Correlation: The results of computational studies are often correlated with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the predicted conformational preferences. nih.govnih.gov For example, the N-H stretching frequencies in IR spectra can be indicative of specific conformations and intramolecular hydrogen bonding. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of these molecules over time. In an MD simulation, the motion of every atom in the system is calculated over a series of small time steps, governed by a force field. This allows researchers to study:
Solvent Effects: How the molecule behaves in a solution, such as water or an organic solvent. MD simulations can reveal how solvent molecules arrange around the solute and influence its conformation. nih.gov
Intermolecular Interactions: How molecules of this compound interact with each other, which can lead to aggregation or crystal formation. nih.govfau.de Simulations have been used to study the nucleation of urea from aqueous solutions, revealing complex multi-step mechanisms. nih.gov
Interactions with Biological Macromolecules: MD simulations are extensively used to study how urea derivatives bind to protein targets or permeate through cell membranes. acs.org The simulation can reveal the key hydrogen bonds and other interactions that stabilize the molecule in a binding site and calculate the free energy associated with these processes. acs.org
Understanding the conformational landscape and dynamic properties is crucial for designing urea derivatives with specific functions, whether for materials science or as bioactive compounds in drug discovery. nih.govresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compounds (excluding human/clinical)
In the early stages of research, particularly in drug discovery, it is essential to evaluate the potential pharmacokinetic properties of a compound. In silico ADME profiling uses computational models to predict these properties before a compound is synthesized or tested experimentally, saving significant time and resources. nih.govaudreyli.com For a research compound like this compound, these predictions provide a preliminary assessment of its drug-like characteristics. mdpi.comnih.gov
These computational models are typically based on Quantitative Structure-Property Relationships (QSPR) or machine learning algorithms trained on large datasets of experimentally determined ADME properties. nih.govgithub.com The predictions for a novel compound are made based on its calculated physicochemical properties and molecular structure.
Key ADME parameters evaluated for research compounds include:
Absorption:
Physicochemical Properties: Basic properties like molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often evaluated against guidelines like Lipinski's Rule of Five to assess the likelihood of good oral absorption. nih.gov
Solubility: Aqueous solubility (logS) is a critical factor for absorption. Poor solubility can limit a compound's utility.
Permeability: Predictions of permeability through models like Caco-2 cells (a human colon adenocarcinoma cell line used to model the intestinal barrier) or Parallel Artificial Membrane Permeability Assay (PAMPA) indicate how well a compound might be absorbed across the gut wall. nih.govplos.org
Distribution:
Plasma Protein Binding (PPB): This parameter predicts the extent to which a compound will bind to proteins in the blood. High binding can limit the amount of free compound available to exert its effect.
Blood-Brain Barrier (BBB) Penetration: Models predict whether a compound is likely to cross the BBB and enter the central nervous system. This is a critical property for neurologically active agents and a potential liability for others. plos.org
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predictions indicate whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. nih.gov
CYP Substrate Potential: Models can also predict if the compound is likely to be a substrate for CYP enzymes, which provides an indication of its metabolic stability.
The results of an in silico ADME profile are typically presented in a table, allowing for a rapid assessment of a compound's potential strengths and weaknesses.
Table 1: Representative In Silico ADME Profile for a Research Compound
| Property Class | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight (g/mol) | 181.19 | Acceptable (<500) |
| logP | 1.25 | Acceptable (<5) | |
| Hydrogen Bond Donors | 3 | Acceptable (≤5) | |
| Hydrogen Bond Acceptors | 4 | Acceptable (≤10) | |
| Aqueous Solubility (logS) | -2.5 | Moderately Soluble | |
| Absorption | Caco-2 Permeability | Moderate to High | Likely good intestinal absorption |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of CYP2D6-mediated drug interactions |
| CYP3A4 Inhibitor | No | Low risk of CYP3A4-mediated drug interactions |
Note: The values in this table are illustrative for a compound of this type and not experimentally determined data for this compound.
These computational predictions are crucial for guiding the design of new analogs, helping researchers to prioritize which compounds to synthesize and test in more resource-intensive experimental assays. nih.govmdpi.com
Research Applications of 4 Amino 2 Methoxyphenyl Urea in Advanced Chemical Sciences
Role as a Synthetic Intermediate for Complex Organic Molecules
(4-Amino-2-methoxyphenyl)urea serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive amino group and a urea (B33335) moiety, allows for its incorporation into diverse molecular scaffolds.
Building Block for Drug Precursors
The phenylurea scaffold is a common feature in many biologically active compounds, and this compound has been investigated as a precursor for the synthesis of various pharmaceutical intermediates. While direct synthesis of final drug products is beyond the scope of this section, its utility as a foundational element is significant. For instance, substituted phenylurea derivatives are key components in the development of kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of N,N'-disubstituted ureas is a critical step in creating analogs of bioactive molecules like sorafenib, a known kinase inhibitor. The general synthetic approach often involves the reaction of an amine with an isocyanate, a process where a molecule like this compound could potentially serve as the amine component.
| Precursor Category | Synthetic Approach | Potential Application |
| Kinase Inhibitor Scaffolds | Reaction of the amino group with isocyanates or phosgene (B1210022) derivatives. | Development of novel anti-cancer agent precursors. |
| Heterocyclic Compound Precursors | Cyclization reactions involving the urea and amino functionalities. | Synthesis of precursors for various therapeutic areas. |
Precursor in Agrochemical Synthesis
Application in Dye and Pigment Industries
Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants jbiochemtech.complantarchives.org. The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The amino group in this compound makes it a candidate for this diazotization reaction. The resulting diazonium salt can then be reacted with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colors. The methoxy (B1213986) group on the phenyl ring can act as an auxochrome, influencing the color and fastness properties of the resulting dye. For example, azo dyes derived from 2-methoxyaniline have been synthesized and characterized for their potential application on textile fibers impactfactor.orgnih.gov.
| Dye Class | Synthetic Method | Potential Color Range |
| Azo Dyes | Diazotization of the amino group followed by azo coupling. | Yellow, Orange, Red |
Utilization in Polymer Chemistry
Urea derivatives can be utilized as monomers in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance mdpi.com. Polyureas are typically synthesized through the reaction of a diisocyanate with a diamine wikipedia.org. While this compound is a monoamine, it could potentially be used as a chain terminator to control the molecular weight of the polymer or be chemically modified to introduce a second reactive site for polymerization. Non-isocyanate routes to polyureas are also being explored, which could open up new avenues for the incorporation of functionalized urea monomers rsc.org.
Exploration in Biological Research (strictly in vitro and non-human studies)
The biological activities of phenylurea derivatives have been a subject of intense research. The following section details the exploration of this compound and related compounds in non-human, in vitro settings.
In vitro Enzyme Inhibition Studies
Substituted phenylureas have been identified as inhibitors of various enzymes. While specific inhibitory data for this compound is limited in the public domain, the broader class of phenylurea derivatives has shown activity against several enzyme targets in vitro. For example, certain phenylurea analogs have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism nih.gov. Competitive inhibition of enzyme activity by urea itself has also been documented for enzymes like xanthine oxidase researchgate.net. Studies on sulfonylurea derivatives have demonstrated inhibitory activity against enzymes such as α-amylase dergipark.org.tr. These findings suggest that this compound could be a candidate for screening against a variety of enzyme targets. The mechanism of inhibition by urea derivatives often involves the formation of hydrogen bonds with amino acid residues in the active site of the enzyme.
| Enzyme Target (based on related compounds) | Type of Inhibition (potential) |
| α-Glucosidase | Competitive |
| α-Amylase | Non-competitive/Mixed |
| Xanthine Oxidase | Competitive |
Receptor Binding Assays (non-human, non-clinical)
While direct receptor binding assay data for this compound is not extensively documented in publicly available literature, the broader class of urea derivatives has been investigated for their receptor affinity. For instance, a study focused on the discovery of melanin-concentrating hormone (MCH) receptor 1 (MCH1R) antagonists identified 4-amino-2-biarylbutylureas as potent inhibitors. nih.gov Screening of a chemical library using a scintillation proximity assay with [¹²⁵I]-MCH binding to the human MCH1R led to the identification of micromolar antagonists. Subsequent optimization through solid-phase parallel synthesis yielded compounds with single-digit nanomolar antagonist activity. nih.gov These findings suggest that the urea scaffold, a core component of this compound, can be a critical pharmacophore for achieving high-affinity receptor binding. The structure-activity relationship (SAR) studies within this class of compounds highlight the importance of the urea moiety in interacting with receptor binding sites.
Cell-Based Assays for Biological Activity (e.g., antiproliferative activity against specific cell lines, excluding human clinical data)
The antiproliferative potential of urea-based compounds has been a significant area of research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govnih.govresearchgate.net One of the most active compounds demonstrated an IC₅₀ value of 0.013 µM against the MCF-7 cell line. nih.govresearchgate.net
Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were tested against the NCI-60 panel of human cancer cell lines, demonstrating the broad-spectrum antiproliferative potential of the diarylurea scaffold. mdpi.com Furthermore, copper(II) complexes of 2-pyridyl ureas have shown antiproliferative action against lung cancer cell lines, including A549, NCI-H460, and the drug-resistant NCI-H1975 cell line. mdpi.com Two nitro-group substituted complexes, in particular, exhibited enhanced activity against the resistant NCI-H1975 cells. mdpi.com These studies underscore the versatility of the urea functional group in designing novel anticancer agents.
Table 1: Antiproliferative Activity of Selected Urea and Thienopyrimidine Derivatives
| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) |
|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | 0.013 µM (most active against MCF-7) nih.govresearchgate.net |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | NCI-60 panel | Broad antiproliferative activity mdpi.com |
| 2-Pyridyl Urea-Based Cu(II) Complexes | A549, NCI-H460, NCI-H1975 | IC₅₀ = 33.4 ± 3.8 μM (most active against NCI-H1975) mdpi.com |
Anti-malarial Activity in Parasite Strains (in vitro)
The urea moiety is a key structural feature in a number of compounds investigated for their anti-malarial properties. A series of amide and urea analogues based on the thiaplakortone A natural product scaffold were synthesized and screened for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine- and mefloquine-resistant (Dd2) strains of Plasmodium falciparum. nih.govrsc.org Several of these analogues displayed potent inhibition of parasite growth, with IC₅₀ values below 500 nM and a high selectivity index (>100) against human neonatal foreskin fibroblast cells. nih.govrsc.org
Additionally, platinum(II) benzoylthiourea complexes have been shown to exhibit in vitro anti-malarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov These compounds were found to inhibit β-hematin formation, a critical process for parasite survival. nih.gov These findings highlight the potential of urea and thiourea (B124793) derivatives as a promising class of anti-malarial agents.
Antibacterial and Antifungal Potential (in vitro)
The antimicrobial properties of urea derivatives have been extensively studied. A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net Compounds bearing a morpholine moiety and a fluoro substituent on the phenyl ring showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
In another study, novel urea derivatives were screened against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov Several of these compounds exhibited promising growth inhibition, particularly against Acinetobacter baumannii. nih.gov Furthermore, diphenylurea derivatives have demonstrated remarkable anti-staphylococcal activity, with the ability to suppress the growth of methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) S. aureus strains at low concentrations. nih.gov
The antifungal activity of urea derivatives has also been a focus of research. Thiourea and urea derivatives containing 1,2,4-triazole moieties have been evaluated for their antifungal activity against various plant pathogens, with some compounds showing selective and significant activity. nih.gov Additionally, the combination of miconazole with urea has been shown to have a synergistic inhibitory effect against Trichophyton rubrum and Trichophyton mentagrophytes in vitro. frontiersin.org
Table 2: In Vitro Antimicrobial Activity of Selected Urea Derivatives
| Compound Class | Target Organism(s) | Key Findings |
|---|---|---|
| N-Alkyl Substituted Ureas | Gram-positive and Gram-negative bacteria, Fungi | Morpholine- and fluoro-substituted derivatives showed potent activity. researchgate.net |
| Aryl Urea Derivatives | A. baumannii, K. pneumoniae, S. aureus, C. neoformans | Significant growth inhibition against A. baumannii. nih.gov |
| Diphenylurea Derivatives | S. aureus (MSSA, MRSA, VRSA) | Suppressed growth at concentrations as low as 0.5 μg/mL. nih.gov |
| Urea Derivatives with 1,2,4-Triazole Moieties | Plant pathogenic fungi | Selectively good activity against Phomopis species. nih.gov |
| Miconazole-Urea Combination | T. rubrum, T. mentagrophytes | Synergistic antifungal effect. frontiersin.org |
Applications as Biochemical Probes
While specific applications of this compound as a biochemical probe are not widely reported, the general principles of using small molecules with reactive functionalities to study biological systems are well-established. Photoaffinity probes, for example, are valuable tools for identifying and characterizing the protein targets of bioactive compounds. These probes are designed to bind to their target protein and, upon photoactivation, form a covalent bond, allowing for subsequent identification and analysis. The synthesis of photoaffinity probes often involves incorporating a photoreactive group and a tag for detection or enrichment into the structure of a known bioactive molecule. Although not directly involving this compound, the design and application of novel photoaffinity probes of dihydropyridine derivatives to explore their molecular mechanisms serve as a relevant example of this approach.
Integration into Advanced Materials and Nanotechnology
The potential for integrating urea-based compounds into advanced materials is an emerging area of research, although specific applications for this compound are not yet well-defined.
Molecular Semiconductor Applications
The application of this compound in molecular semiconductors is a speculative area. However, the broader class of organic molecules with aromatic and amine functionalities is of significant interest in the field of organic electronics. The ability of such molecules to engage in hydrogen bonding and π-π stacking can influence their self-assembly and charge transport properties, which are crucial for semiconductor performance. Further research would be needed to explore the synthesis and characterization of this compound-containing polymers or thin films to assess their potential as molecular semiconductors.
No Research Applications Found for this compound in Specified Advanced Chemical Sciences
Despite a comprehensive search of scientific literature, no specific research applications have been identified for the chemical compound this compound in the fields of nanoparticle surface modification, catalysis, or coordination chemistry.
Catalysis and Coordination Chemistry Applications:
Organocatalytic Roles:The field of organocatalysis, particularly involving urea and thiourea derivatives, is well-established. However, no literature could be found that investigates or reports the use of this compound as an organocatalyst in any chemical transformation.
This lack of available data prevents the creation of a scientifically accurate article on the specified research applications of "this compound." The compound may be a potential building block in organic synthesis or may have applications in other areas of chemistry not covered by the scope of this inquiry, but within the defined topics of nanoparticle modification and catalysis, it does not appear to be a subject of current or past research.
Advanced Analytical Methodologies for Characterization and Research on 4 Amino 2 Methoxyphenyl Urea
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of (4-Amino-2-methoxyphenyl)urea by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex set of multiplets in the range of δ 6.0-7.5 ppm. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet at approximately δ 3.8 ppm. The protons of the primary amine (-NH₂) and the urea (B33335) (-NH- and -NH₂) moieties would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of δ 4.0-8.0 ppm.
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the urea group is expected to be the most downfield signal, typically appearing around δ 155-160 ppm. The aromatic carbons would generate several signals between δ 100-150 ppm, with their exact shifts influenced by the amino and methoxy substituents. The methoxy carbon would be observed at approximately δ 55-60 ppm.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. COSY spectra would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.
Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (C-H) | ~ 6.0 - 7.5 | Multiplets (d, dd) |
| Methoxy (O-CH₃) | ~ 3.8 | Singlet (s) | |
| Amine (Ar-NH₂) | Variable (broad) | Singlet (s, br) | |
| Urea (NH, NH₂) | Variable (broad) | Singlets (s, br) | |
| ¹³C | Carbonyl (C=O) | ~ 155 - 160 | - |
| Aromatic (C-O, C-N) | ~ 140 - 150 | - | |
| Aromatic (C-H, C-C) | ~ 100 - 125 | - | |
| Methoxy (O-CH₃) | ~ 55 - 60 | - |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of approximately 181.085 Da. uni.lu In soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 182.092. uni.lu
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the compound in complex mixtures, allowing for its quantification and confirmation.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the [M+H]⁺ ion, providing further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the urea side chain, leading to the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO), and fragmentation of the methoxy group.
MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry is another valuable technique, especially for analyzing solid samples with high sensitivity.
Predicted Mass Spectrometry Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.09241 |
| [M+Na]⁺ | 204.07435 |
| [M+K]⁺ | 220.04829 |
| [M-H]⁻ | 180.07785 |
Data sourced from predicted values. uni.lu
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by several key absorption bands. The N-H stretching vibrations from the primary amine and urea groups are expected to appear as a broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region. nih.gov A strong absorption band around 1650-1680 cm⁻¹, known as the "Amide I" band, is characteristic of the C=O (carbonyl) stretching of the urea moiety. researchgate.net The "Amide II" band, resulting from N-H bending and C-N stretching, would be observed near 1550-1640 cm⁻¹. researchgate.net Furthermore, C-O stretching from the methoxy group and the aromatic ether linkage would appear in the 1000-1300 cm⁻¹ region, while aromatic C=C stretching vibrations would be seen around 1450-1600 cm⁻¹. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, offering clear signals for the substituted benzene ring. The symmetric vibrations of the functional groups, which may be weak in the IR spectrum, can often be observed more clearly with Raman.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amine and Urea | 3200 - 3500 |
| C-H Stretching (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretching (Aliphatic) | Methoxy Group | 2850 - 3000 |
| C=O Stretching (Amide I) | Urea | 1650 - 1680 |
| N-H Bending (Amide II) | Urea | 1550 - 1640 |
| C=C Stretching | Aromatic Ring | 1450 - 1600 |
| C-O Stretching | Ether / Methoxy | 1000 - 1300 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The aromatic ring in this compound acts as the primary chromophore. The presence of auxochromes—the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups—is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene.
The spectrum would likely display strong absorption bands corresponding to π → π* transitions within the conjugated system of the benzene ring. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The exact position and intensity of these bands provide information about the extent of electronic conjugation in the molecule.
Chromatographic and Electrophoretic Separation Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, enabling its purification, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of phenylurea compounds. chromatographyonline.comnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
Methodology: In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase column is used. acs.org The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often run in a gradient mode to ensure efficient separation. nih.govacs.org Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 245 nm, or with a diode-array detector (DAD) that can acquire spectra across a range of wavelengths. nih.gov
Purity Assessment: By analyzing a sample, HPLC can separate the main compound from any synthesis byproducts, starting materials, or degradation products. The purity is determined by calculating the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Quantitative Analysis: For quantification, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its precise concentration.
UPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC, making it suitable for high-throughput screening.
Typical RP-HPLC Parameters for Phenylurea Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm |
| Mobile Phase | Acetonitrile / Water (Gradient) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV or DAD (e.g., at 245 nm) |
| Temperature | Ambient or controlled (e.g., 20 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying substances. However, direct analysis of polar compounds like this compound is challenging due to their low volatility and potential for thermal degradation. The presence of active hydrogen atoms in the amino (-NH₂) and urea (-NH-CO-NH-) functional groups necessitates a chemical modification step known as derivatization prior to GC-MS analysis. sigmaaldrich.com Derivatization converts the non-volatile parent compound into a more volatile and thermally stable derivative, improving its chromatographic behavior. iu.eduyoutube.com
The primary goal of derivatization is to replace the active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies applicable to this compound include silylation, acylation, and alkylation.
Silylation: This is a widely used method where an organosilicon group, such as a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogens. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comiu.edu The resulting TBDMS (tert-butyl dimethylsilyl) derivatives are notably more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation: This process introduces an acyl group into the molecule. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine and urea groups to form stable, volatile trifluoroacetyl derivatives. iu.eduyoutube.com
Alkylation: This technique can also be employed, for instance, by converting the urea moiety into a stable and volatile pyrimidine (B1678525) derivative. One established method involves the conversion of urea into 2-methoxypyrimidine, which is well-suited for both GC-MS and GC-combustion isotope ratio mass spectrometry (GC-c-IRMS). researchgate.net
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and the fragmentation patterns in the mass spectrometer, which are crucial for structural elucidation.
Table 1: Common Derivatization Approaches for GC-MS Analysis of Polar Compounds
| Derivatization Method | Typical Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -NH, -OH | Trimethylsilyl (TMS) |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -NH, -OH | tert-butyldimethylsilyl (TBDMS) |
| Acylation | Trifluoroacetic anhydride | TFAA | -NH₂, -NH | Trifluoroacetyl (TFA) |
| Alkylation / Cyclization | Malonaldehyde bis(dimethylacetal) | - | Urea moiety | 2-hydroxypyrimidine (further derivatized) |
Capillary Electrophoresis for Charged Species
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly suited for the analysis of charged molecules. This compound possesses a basic amino group, which can be protonated under acidic or neutral conditions, rendering the molecule cationic. This charge is the basis for its separation and analysis by CE.
The effective electrophoretic mobility of the compound is highly dependent on the pH of the background electrolyte (BGE). researchgate.netiitd.ac.in
At low pH (pH < pKa of the amino group), the amino group will be fully protonated (-NH₃⁺), and the molecule will carry a net positive charge, migrating towards the cathode.
As the pH approaches the pKa, an equilibrium between the protonated and neutral forms will exist.
At high pH (pH > pKa), the amino group will be deprotonated (-NH₂), and the molecule will be neutral, its movement governed primarily by the electroosmotic flow (EOF).
This pH-dependent mobility allows for the optimization of separations from other components in a mixture. CE can also be employed to determine the pKa values of analytes. iitd.ac.in For detection, particularly when coupled with mass spectrometry (CE-MS), derivatization of the amino group may be employed to enhance ionization efficiency. For instance, derivatizing agents like 9-fluorenylmethoxycarbonyl chloride (FMOC) are used for amino acids prior to CE-MS analysis to improve separation and detection limits. uu.nl
Table 2: Predicted Charge State of this compound in Capillary Electrophoresis
| pH of Background Electrolyte | Predominant Form of Amino Group | Net Molecular Charge | Migration Behavior |
|---|---|---|---|
| Acidic (e.g., pH 2.5) | Protonated (-NH₃⁺) | Positive | Migrates as a cation towards the cathode |
| Neutral (e.g., pH 7.0) | Partially Protonated | Slightly Positive | Migrates as a cation, mobility depends on pKa |
| Basic (e.g., pH 9.5) | Neutral (-NH₂) | Neutral | Moves with the electroosmotic flow (EOF) |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack together to form a crystal. ias.ac.inrsc.org
While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related N,N'-substituted phenylurea derivatives provides a strong basis for predicting its solid-state behavior. nih.govresearchgate.net For instance, the crystal structure of 1-(2-aminophenyl)-3-phenylurea demonstrates the crucial role of the urea functionality in forming robust hydrogen-bonding networks. nih.gov
Table 3: Representative Crystallographic and Hydrogen Bond Data from an Analogous Compound, 1-(2-aminophenyl)-3-phenylurea
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Hydrogen Bond Type | N1—H1A···O1ⁱ | nih.gov |
| Hydrogen Bond Type | N2—H2a···O1ⁱ | nih.gov |
| Interaction Motif | Chains of molecules linked via N—H⋯O bonds | nih.gov |
| Dihedral Angle (Aminophenyl ring to Urea plane) | 84.43 (7)° | nih.gov |
Data from a related aminophenylurea compound to illustrate typical parameters. nih.gov
Other Advanced Characterization Techniques
Beyond the core techniques discussed, other advanced methodologies can provide further structural and functional insights, particularly when studying modified or derivative forms of this compound.
Circular Dichroism (CD) for Chiral Derivatives: this compound itself is achiral. However, if chiral derivatives are synthesized, Circular Dichroism (CD) spectroscopy becomes an invaluable tool. Chiral derivatization could be achieved by reacting the amino group with a chiral reagent. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
Studies on other chiral urea-functionalized molecules have shown that unique CD signals can be induced by the chiral centers. rsc.org These signals are highly sensitive to the molecule's conformation and the spatial arrangement of its chromophores (such as the phenyl ring). Therefore, for a chiral derivative of this compound, CD spectroscopy could be used to:
Confirm the enantiomeric purity of the synthesized derivative.
Study its solution-state conformation.
Investigate how factors like solvent or temperature affect its three-dimensional structure.
Monitor interactions with other chiral molecules, such as proteins or chiral stationary phases in chromatography. wikipedia.org
The disappearance or change in characteristic CD bands upon interaction with other molecules can indicate specific binding events, reflecting, for example, the disruption of intramolecular hydrogen bonding. rsc.org
Future Directions and Emerging Research Perspectives for 4 Amino 2 Methoxyphenyl Urea
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of urea (B33335) derivatives often relies on hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.gov Future research on (4-Amino-2-methoxyphenyl)urea will prioritize the development of green and sustainable synthetic methodologies that are both safer and more efficient. The principles of green chemistry, such as maximizing atom economy and minimizing waste, are central to this endeavor.
Key research initiatives will likely focus on several promising areas:
Carbon Dioxide (CO₂) as a Carbonyl Source: Direct carboxylation of amines with CO₂ is a highly atom-economical route to ureas, with water as the only byproduct. Future work could involve developing novel catalytic systems, potentially using functional ionic liquids, to facilitate the reaction of 2-methoxy-1,4-phenylenediamine with CO₂ under milder conditions. frontiersin.org This approach aligns with global efforts in carbon capture and utilization.
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions, potentially using microwave irradiation, or conducting the synthesis in water, offers significant environmental benefits. nih.govmdpi.com Developing a water-based synthesis for this compound from the corresponding amine and a cyanate (B1221674) salt would represent a major step towards a more sustainable process. mdpi.com
Non-Phosgene Reagents: The use of safer carbonylating agents continues to be a critical area of research. Reagents like dimethyl carbonate or N,N'-carbonyldiimidazole (CDI) can serve as effective, less hazardous alternatives to phosgene for synthesizing unsymmetrical ureas. nih.gov
Catalytic Approaches: The development of efficient catalysts for urea synthesis is paramount. This includes transition-metal-catalyzed oxidative carbonylation of amines, which uses carbon monoxide in a more controlled manner, and novel electrocatalytic methods that couple CO₂ with nitrogenous species under ambient conditions. nih.gov
Table 1: Comparison of Synthetic Methodologies for Substituted Ureas
| Method | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide (CO₂), Dimethyl Carbonate | Low toxicity, utilization of a greenhouse gas, high atom economy. |
| Solvent | Dichloromethane, Toluene | Water, Ionic Liquids, or Solvent-Free | Reduced environmental impact, improved safety, potential for catalyst recycling. nih.govmdpi.com |
| Byproducts | HCl, Organic Waste | Water, Methanol | Benign byproducts, reduced disposal costs. |
| Energy Input | Often requires high temperatures | Catalysis, Microwave, Electrocatalysis | Lower energy consumption, faster reaction times, milder conditions. |
Exploration of Novel Biological Targets and Mechanisms (non-human, non-clinical)
The phenylurea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, primarily through its ability to form stable hydrogen bonds with proteins and receptors. nih.govnih.gov While the specific biological activities of this compound are not extensively documented, its derivatives represent a fertile ground for exploring novel, non-human, and non-clinical biological applications.
Future research could target several key areas:
Antimicrobial Agents: Substituted ureas are being investigated as potent agents against multidrug-resistant microbes. Derivatives of this compound could be synthesized and screened against bacterial strains like Mycobacterium tuberculosis or Staphylococcus aureus. Potential mechanisms of action to investigate include the inhibition of essential enzymes like DNA gyrase or the disruption of cell wall synthesis by targeting transporters such as MmpL3. frontiersin.orgnih.gov
Enzyme Inhibition: The urea moiety is a key pharmacophore for inhibiting various enzymes. Pre-clinical, in vitro studies could explore the potential of this compound derivatives as inhibitors of enzymes relevant to agriculture or environmental science. For example, many phenylurea herbicides act by inhibiting photosystem II in plants. researchgate.net Other potential targets for screening could include fatty acid amide hydrolase (FAAH) or soluble epoxide hydrolase (sEH), which are involved in various physiological processes in non-human models. nih.gov
Agricultural and Environmental Applications: Beyond herbicidal activity, urea derivatives have shown potential as antifungal agents against plant pathogens and as larvicides. nih.gov Multidisciplinary research could explore the development of targeted, biodegradable agrochemicals based on the this compound structure. Investigating the biodegradation pathways of such compounds in soil and water would be a crucial component of this research. nih.gov
Table 2: Potential Non-Human Biological Targets for this compound Derivatives
| Target Class | Specific Example(s) | Potential Mechanism of Action | Research Focus |
|---|---|---|---|
| Bacterial Enzymes/Proteins | MmpL3 (Mycobacteria), DNA Gyrase | Inhibition of mycolic acid transport, disruption of DNA replication. frontiersin.orgnih.gov | Development of novel antibacterial agents for veterinary or agricultural use. |
| Plant Proteins | Photosystem II (PSII) | Inhibition of electron transport in photosynthesis. researchgate.net | Design of selective and biodegradable herbicides. |
| Fungal Enzymes | Various (e.g., chitin (B13524) synthase) | Disruption of cell wall integrity or metabolic pathways. nih.gov | Creation of new fungicides for crop protection. |
| Insect/Larval Proteins | Acetylcholinesterase, Growth Regulators | Neurotoxicity, disruption of maturation processes. nih.gov | Development of targeted larvicides or insecticides. |
Integration into Rational Drug Design Frameworks (pre-clinical, non-human, in silico)
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, accelerating the design and discovery of new functional molecules. Integrating this compound into rational design frameworks offers a powerful, resource-efficient strategy to explore its potential in a pre-clinical and non-human context.
Future in silico research initiatives should include:
Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to the active sites of various target proteins, such as bacterial enzymes or agricultural pests' receptors. By simulating the interactions, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, saving time and resources. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of this compound derivatives and measuring their biological activity (e.g., herbicidal or antimicrobial potency), QSAR models can be built. These mathematical models correlate specific chemical features (descriptors) with activity, enabling the prediction of the potency of novel, yet-to-be-synthesized compounds. nih.gov
Pharmacophore Mapping and Virtual Screening: Based on the structures of known active urea compounds, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features required for activity. It can then be used to virtually screen large chemical databases to identify other molecules, including novel derivatives of this compound, that are likely to be active.
Table 3: In Silico Methods for Pre-Clinical Design of Phenylurea Derivatives
| Method | Description | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. researchgate.net | Identify potential binding modes within target enzymes (e.g., bacterial or plant proteins) to guide derivative design. |
| QSAR | Correlates variations in the chemical structure of compounds with their biological activity. nih.gov | Predict the antimicrobial or herbicidal potency of new derivatives before synthesis. |
| Pharmacophore Modeling | Creates a 3D model of the essential features required for a molecule to bind to a specific target. | Design novel molecules that fit the activity requirements of a known target class (e.g., kinase inhibitors). |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Assess the stability of the predicted ligand-target complex in a dynamic, simulated environment. |
Advanced Material Science Applications of Derivatives
The urea functional group's capacity for strong, directional hydrogen bonding makes it a highly valuable component in materials science, particularly for creating robust, ordered polymer structures. Derivatives of this compound, which contains two reactive amine functionalities (one primary aromatic amine and one on the urea group), are excellent candidates for incorporation into advanced polymers.
Emerging research in this area could focus on:
Polyureas: Polyureas are synthesized through the step-growth polymerization of diamines and diisocyanates. researcher.life A diamine derivative of this compound could be used to create novel aromatic polyureas. The resulting polymers would be expected to have high thermal stability and mechanical strength due to the rigid phenyl rings and extensive hydrogen bonding. frontiersin.org These materials could find applications as high-performance coatings, elastomers, and adhesives. nih.gov
Supramolecular and Self-Healing Polymers: The strong, reversible hydrogen bonds of the urea group are ideal for building supramolecular polymers. These materials exhibit unique properties, such as self-healing capabilities and responsiveness to stimuli. Recent work has shown that the normally stable urea bond can be rendered dynamic, allowing for the creation of reprocessable and self-healing plastics. nih.gov Incorporating the this compound moiety could introduce additional functionality and control over these properties.
Molecularly Imprinted Polymers (MIPs): Phenylurea-based monomers can be used to create MIPs, which are polymers with tailored cavities that selectively bind a target molecule. nih.gov The urea group acts as an effective hydrogen-bond donor to interact with anionic guests. nih.gov Derivatives of this compound could be designed as functional monomers for creating MIPs for applications in chemical sensing, separation science, or catalysis.
Table 4: Potential Material Science Applications of this compound Derivatives
| Material Type | Key Feature | Potential Application |
|---|---|---|
| Aromatic Polyureas | High thermal stability, mechanical strength. frontiersin.orgnih.gov | High-performance coatings, adhesives, rigid elastomers. |
| Self-Healing Polymers | Dynamic covalent urea bonds, reversible H-bonds. nih.gov | Reusable and damage-tolerant coatings, smart materials. |
| Molecularly Imprinted Polymers (MIPs) | Selective molecular recognition cavities. nih.gov | Chemical sensors, catalysts, separation media for specific anions. |
| Biodegradable Poly(Urea Ester)s | Combines H-bonding of urea with degradable ester links. | Advanced biodegradable plastics with high melting points. |
Multidisciplinary Research Initiatives for Broader Applications
The future of research on this compound and its derivatives lies in breaking down traditional scientific silos. The inherent versatility of the urea scaffold demands a multidisciplinary approach, integrating expertise from chemistry, biology, computational science, and materials engineering to drive innovation.
Future progress will be catalyzed by initiatives that foster collaboration:
Chemistry-Biology Interface: A synergistic loop between synthetic organic chemists and biologists is essential. Chemists can design and synthesize libraries of this compound derivatives, which biologists can then screen for activity against various targets (e.g., microbes, plant cells, enzymes). The biological data then feeds back to the chemists, informing the next round of rational design and synthesis. nih.govbradford.ac.uk
Materials Science and Computational Modeling: The design of novel polymers and smart materials requires a close partnership between materials scientists and computational experts. In silico modeling can predict the bulk properties of a hypothetical polyurea derived from this compound, guiding synthetic efforts toward materials with desired characteristics like tensile strength, thermal stability, or self-healing efficiency.
Agrochemistry and Environmental Science: The development of new herbicides or fungicides based on this scaffold must be paired with rigorous environmental science. Collaborations are needed to study the compound's mechanism of action in target weeds or fungi, while simultaneously evaluating its biodegradability, soil persistence, and potential impact on non-target organisms to ensure environmental stewardship. researchgate.netnih.gov
Chemical Biology and Biomaterials: Adapting the tools of chemical biology to understand the interface between synthetic materials and biological systems is a burgeoning field. nih.gov A multidisciplinary team could explore how polymers derived from this compound interact with cells and tissues, paving the way for advanced biomaterials with applications in regenerative medicine or drug delivery.
By fostering these collaborative research programs, the scientific community can fully explore the vast potential of the this compound scaffold, translating fundamental chemical insights into practical solutions for challenges in medicine, agriculture, and materials science.
Q & A
Q. What are the recommended synthetic routes for (4-Amino-2-methoxyphenyl)urea, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via urea-forming reactions, often using aryl amines and isocyanates. For example, Method D (condensation of 4-amino-2-methoxyphenyl derivatives with benzoyl chloride) yielded 90% purity as an off-white solid . Key parameters include:
- Temperature control : Reactions conducted at 0–5°C minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Triethylamine is critical for neutralizing HCl byproducts.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- ¹³C NMR : Peaks at δ 164.49 (urea carbonyl) and δ 156.60 (methoxy C-O) confirm functional groups .
- Elemental Analysis : Discrepancies between calculated (C 54.36%, H 3.16%, N 14.63%) and observed (C 54.21%, H 3.48%, N 14.80%) values suggest trace solvent retention .
- Melting Point : Observed m.p. 199°C matches literature (199–201°C), confirming purity .
Q. How is crystallographic data for this compound analyzed, and what software tools are recommended?
Methodological Answer: X-ray diffraction (XRD) data are refined using SHELXL for small-molecule crystallography. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess bond angles and torsional strain . Steps include:
Data collection : High-resolution (>1.0 Å) datasets reduce refinement errors.
Structure solution : Direct methods in SHELXD for phase determination.
Validation : Check CIF files with PLATON for missed symmetry or disorder.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical elemental analysis data?
Methodological Answer: Discrepancies (e.g., H% in ) arise from hygroscopicity or incomplete drying. Mitigation strategies:
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 48h). Monitor via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (e.g., >200°C in ).
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation.
Q. How can computational modeling predict structure-activity relationships (SAR) for urea derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., MAO enzymes).
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy in ) with inhibitory activity.
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What are the challenges in interpreting ambiguous crystallographic data for urea derivatives?
Methodological Answer: Ambiguities arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
